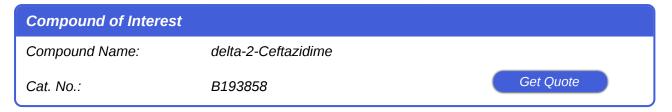




# Application Note: Quantification of $\Delta^2$ -Ceftazidime in Injectable Ceftazidime Formulations

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

Ceftazidime is a third-generation cephalosporin antibiotic widely used for treating various bacterial infections.[1][2] The stability of ceftazidime in aqueous solutions is a critical concern, as it can degrade into several products, compromising its efficacy and safety.[3][4][5][6] One of the primary degradation products is the  $\Delta^2$ -ceftazidime isomer, an inactive diastereoisomer formed by the migration of the double bond in the dihydrothiazine ring of the cephem nucleus. [7][8] The formation of this inactive isomer reduces the potency of the drug. Therefore, a robust and validated analytical method for the quantification of  $\Delta^2$ -ceftazidime in injectable ceftazidime formulations is essential for quality control and stability studies.

This application note provides a detailed protocol for the quantification of  $\Delta^2$ -ceftazidime using High-Performance Liquid Chromatography (HPLC), a widely accepted and reliable technique for this purpose.[7][8][9][10]

## **Chemical Relationship**

The isomerization of the active  $\Delta^3$ -ceftazidime to the inactive  $\Delta^2$ -ceftazidime is a key degradation pathway.[8] This transformation involves the rearrangement of the double bond within the cephem nucleus.



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- To cite this document: BenchChem. [Application Note: Quantification of Δ²-Ceftazidime in Injectable Ceftazidime Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b193858#quantifying-delta-2-ceftazidime-in-injectable-ceftazidime-formulations]

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